

Spectroscopic Profile of 1,2-Bis(2-chloroethoxy)ethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Bis(2-chloroethoxy)ethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1,2-Bis(2-chloroethoxy)ethane** (CAS No. 112-26-5). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **1,2-Bis(2-chloroethoxy)ethane**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1,2-Bis(2-chloroethoxy)ethane** is characterized by two distinct triplets, indicative of the two types of methylene protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.76	Triplet	4H	-O-CH ₂ -CH ₂ -Cl
3.69	Singlet	4H	-O-CH ₂ -CH ₂ -O-
3.65	Triplet	4H	-O-CH ₂ -CH ₂ -Cl

Note: Data acquired in CDCl₃ at 90 MHz. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **1,2-Bis(2-chloroethoxy)ethane** displays three signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm)	Assignment
71.3	-O-CH ₂ -CH ₂ -Cl
70.0	-O-CH ₂ -CH ₂ -O-
42.7	-O-CH ₂ -CH ₂ -Cl

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,2-Bis(2-chloroethoxy)ethane** shows characteristic absorptions for C-H, C-O, and C-Cl bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1450	Medium	C-H bending (alkane)
1100	Strong	C-O stretching (ether)
750-650	Strong	C-Cl stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1,2-Bis(2-chloroethoxy)ethane** results in a characteristic fragmentation pattern. Notably, the molecular ion peak is often weak or absent.^[1] The base peak is typically observed at m/z 63.

m/z	Relative Intensity (%)	Proposed Fragment
107	21.3	[M - CH ₂ CH ₂ Cl] ⁺
93	50.4	[CH ₂ OCH ₂ CH ₂ Cl] ⁺
65	31.6	[C ₂ H ₅ O ₂] ⁺
63	100	[CH ₂ CH ₂ Cl] ⁺
45	20.4	[C ₂ H ₅ O] ⁺

Note: The fragmentation pattern can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of **1,2-Bis(2-chloroethoxy)ethane** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The NMR spectrometer is tuned and shimmed for the sample.
- A standard one-pulse ^1H NMR experiment is performed.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, the spectrometer is tuned to the ^{13}C frequency.
- A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30) is performed.
- A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- The FID is processed similarly to the ^1H spectrum, with chemical shifts referenced to the CDCl_3 solvent signal at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation: As **1,2-Bis(2-chloroethoxy)ethane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

- A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.

- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} , by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

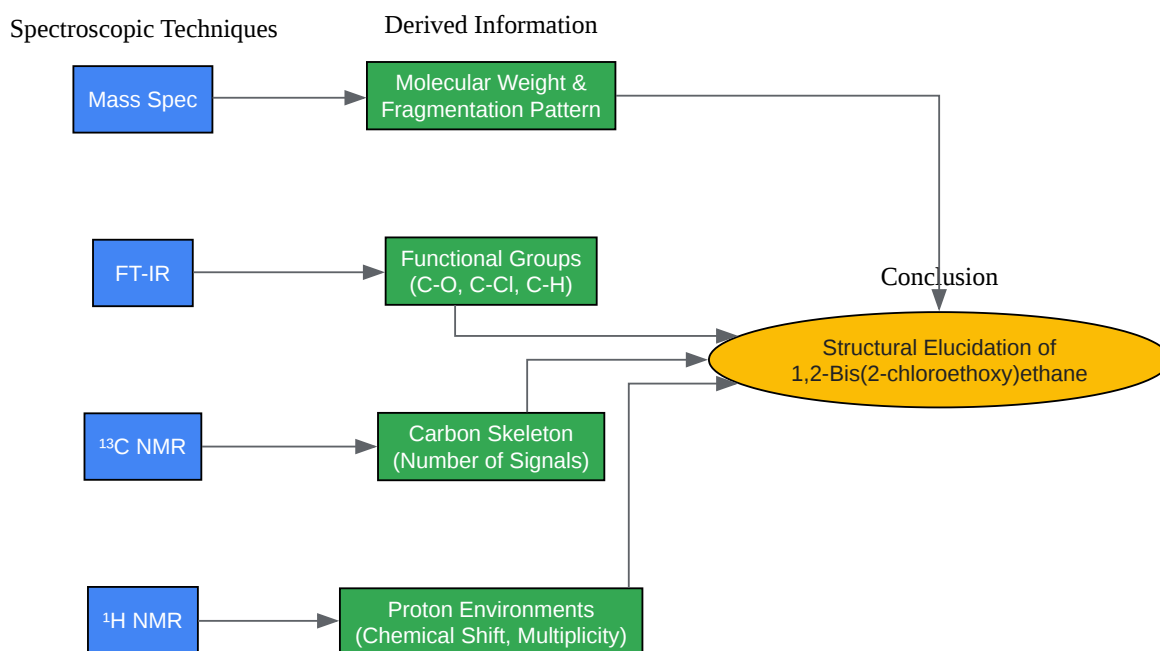
Sample Introduction: A dilute solution of **1,2-Bis(2-chloroethoxy)ethane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization and Analysis:

- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in the structural elucidation of **1,2-Bis(2-chloroethoxy)ethane**.



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Caption: Spectroscopic analysis workflow for structural elucidation.

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References

- 1. spectrabase.com [spectrabase.com]
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